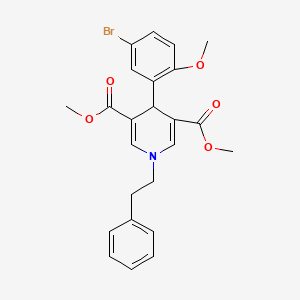![molecular formula C21H25FN2O3S2 B3527279 N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide](/img/structure/B3527279.png)
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide
Übersicht
Beschreibung
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a fluorophenylsulfonyl group, and a methylsulfanylphenyl group attached to a glycinamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the glycinamide backbone, followed by the introduction of the cyclohexyl, fluorophenylsulfonyl, and methylsulfanylphenyl groups through various chemical reactions. Common reagents used in these reactions include organometallic compounds, sulfonyl chlorides, and thiols. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenylsulfonyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N2-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-(2,5-dimethoxyphenyl)glycinamide
- N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(4-methoxyphenyl)ethyl]glycinamide
- N~2~-cyclohexyl-N~1~-(3-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Uniqueness
N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N-[2-(methylsulfanyl)phenyl]glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfanyl group, in particular, may enhance its reactivity and interaction with biological targets compared to similar compounds.
Eigenschaften
IUPAC Name |
2-[cyclohexyl-(4-fluorophenyl)sulfonylamino]-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3S2/c1-28-20-10-6-5-9-19(20)23-21(25)15-24(17-7-3-2-4-8-17)29(26,27)18-13-11-16(22)12-14-18/h5-6,9-14,17H,2-4,7-8,15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGIDHLCRIURCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CN(C2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-{[5-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3527199.png)

![4-(2-ethoxyphenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B3527215.png)
![METHYL 2-{4,8-DIMETHYL-7-[2-(3-NITROPHENYL)-2-OXOETHOXY]-2-OXO-2H-CHROMEN-3-YL}ACETATE](/img/structure/B3527218.png)

![2-{[5-(3-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B3527242.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3527246.png)
![Methyl 2-[2-chloro-4-[(2-fluorophenyl)sulfamoyl]phenoxy]acetate](/img/structure/B3527252.png)
![methyl 3-[(4-iodobenzoyl)amino]-2-methylbenzoate](/img/structure/B3527261.png)
![(5Z)-2-amino-5-[[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B3527267.png)
![8-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B3527274.png)
![methyl 2-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B3527297.png)
![3-bromo-N-[3-(3,4-dimethylbenzoyl)phenyl]benzamide](/img/structure/B3527312.png)
